molecular formula C18H18D3NO3 B161032 Codeine-d3 CAS No. 70420-71-2

Codeine-d3

Cat. No. B161032
CAS RN: 70420-71-2
M. Wt: 302.4 g/mol
InChI Key: OROGSEYTTFOCAN-SBGSAQJDSA-N
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Description

Codeine-d3 is a derivative of morphine, an opioid analgesic, and has weaker analgesic and sedative effects than the parent molecule . It is commonly used in combination with other drugs for over-the-counter cough relief medication . The chemical structure of codeine-d3 is given in Figure 1 . It has a benzene ring with heteroatoms bound to the ring which is capable of absorbing light energy in the ultraviolet (UV) range .


Synthesis Analysis

Codeine (3-methylmorphine) is an alkaloid prepared from the methylation of morphine derived from poppy seeds . A method for the quantification of 6-monoacetylmorphine, 6-acetylcodeine, morphine, and codeine in postmortem stomach wall tissue using liquid chromatography coupled with tandem mass spectrometry was developed and validated .


Molecular Structure Analysis

The molecular formula of Codeine-d3 is C18H21NO3 . The IUPAC name is (4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol . The molecular weight is 302.4 g/mol .


Chemical Reactions Analysis

Codeine is derived from morphine, an opioid analgesic, and has weaker analgesic and sedative effects than the parent molecule . In the body, a small amount of codeine is metabolized to form morphine (its active metabolite) .


Physical And Chemical Properties Analysis

Codeine-d3 has a molecular weight of 302.4 g/mol . It has a benzene ring with heteroatoms bound to the ring which is capable of absorbing light energy in the ultraviolet (UV) range .

Scientific Research Applications

1. Cytochrome P450 Enzyme Interaction

Codeine, known as 3-methylmorphine, interacts with cytochrome P450 (CYP) enzymes. A study investigated the effects of codeine on the metabolic capacity of various CYP enzymes in rats, providing insight into its interactions with these crucial enzymes in drug metabolism (Wang et al., 2017).

2. Pharmacogenetics and Codeine Therapy

Codeine's efficacy and safety are influenced by the activity of CYP2D6, a hepatic enzyme responsible for its conversion to morphine. The Clinical Pharmacogenetics Implementation Consortium provided guidelines linking CYP2D6 genotype with codeine therapy, highlighting the importance of genetic factors in codeine's pharmacological action (Crews et al., 2014).

3. Codeine-Induced Hepatic Injury

A study on codeine (3-methylmorphine) showed its potential to cause hepatic injury through mechanisms involving oxidative stress and apoptosis. This research provides valuable information on the hepatic side effects of codeine misuse (Akhigbe et al., 2020).

4. Codeine and Gastrointestinal Motility

Research has explored how codeine affects gastrointestinal motility and its relationship to CYP2D6 phenotype. This is important for understanding the broader physiological impacts of codeine beyond its primary use (Mikus et al., 1997).

5. Codeine in Clinical Pharmacology

The role, use, and availability of codeine, as well as the implications of these factors, are crucial in understanding its place in clinical pharmacology. This research contributes to a comprehensive view of codeine's application in medical settings (Tay & Roberts, 2018).

6. Codeine Metabolism and Toxicity

An examination of codeine intoxication in the context of ultrarapid CYP2D6 metabolism sheds light on the genetic variations that can lead to adverse reactions in certain individuals, emphasizing the role of genetics in codeine's safety profile (Gasche et al., 2004).

Safety And Hazards

Codeine misuse has emerged as a concerning public health issue due to its associated adverse effects such as headache, nausea, vomiting, and hemorrhage . Severe breathing problems and deaths have been reported in some children who received codeine after tonsil or adenoid surgery .

Future Directions

Future research could focus on the development of reliable analytical techniques to detect codeine for both quality control of pharmaceutical formulations and identifying drug misuse in the community . With the prevalence of vitamin D deficiency reaching epidemic proportions, the first article of this special issue is dedicated to this topic .

properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROGSEYTTFOCAN-SBGSAQJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016152
Record name Codeine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Codeine-d3

CAS RN

70420-71-2
Record name Codeine anhydrous, (N-methyl-d3)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070420712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Codeine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Codeine-d3 hydrochloride dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CODEINE ANHYDROUS, (N-METHYL-D3)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2X46C93U8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
376
Citations
JT Cody, S Valtier, J Kuhlman - Journal of analytical toxicology, 2001 - academic.oup.com
… , and codeine were obtained from Sigma; morphine-d3 and codeine-d3 were from … -d3, and codeine-d3 adulterated with Stealth treated with sodium disulfite prior to extraction (C). …
Number of citations: 45 academic.oup.com
JO Svensson, M Andersson… - Journal of analytical …, 2007 - academic.oup.com
… were dihydromorphine-d2 and codeine-d3. The instrument used was a ThermoFinnigan … 178.1 for codeine; and 374.1 and 346.0 for codeine-d3. This method was in routine use and ap…
Number of citations: 42 academic.oup.com
DC Fuller, WH Anderson - Journal of analytical toxicology, 1992 - academic.oup.com
A procedure for detection and quantification of free codeine, free morphine, and 6-acetylmorphine in urine is presented. The analytes were extracted at neutral pH by solid-phase …
Number of citations: 74 academic.oup.com
CL O'Neal, DJ Crouch, DE Rollins… - Journal of analytical …, 1999 - academic.oup.com
… in methanol to achieve a final concentration of 1.0 ng/1JL of codeine-d3 and morphine-d3. … for the trifluoroacetyl derivatives of codeine, codeine-d3, morphine, and morphine-d3, respec…
Number of citations: 78 academic.oup.com
I Papoutsis, P Nikolaou, C Pistos… - Journal of Forensic …, 2014 - Wiley Online Library
… Working standard solutions for morphine, morphine-d3, codeine, and codeine-d3 were prepared by mixing the appropriate volumes of the stock solutions and diluting with methanol, …
Number of citations: 30 onlinelibrary.wiley.com
DE Rollins, DG Wilkins, GG Krueger - European journal of clinical …, 1996 - Springer
… to the derivatized internal standards, codeine-d3 and morphine-d3. Masses at m/z 396, 399, 478 and 481 were used for TFAA-codeine, TFAA-codeine-d3, TFAA-morphine and TFAA-…
Number of citations: 51 link.springer.com
P Kintz, A Tracqui, C Jamey… - Journal of analytical …, 1996 - academic.oup.com
… temperature was 260~ The ions monitored and typical retention times (t~) of the different analytes and the deuterated internal standards were as follows: codeine and codeine-d3, rn/z …
Number of citations: 75 academic.oup.com
B KuKANICH - Journal of veterinary pharmacology and …, 2010 - Wiley Online Library
… 300→152.2, was quantified with codeine d3 (Cerilliant) m/z 303… Initially, codeine d3 was tried as the internal standard for … μL, containing 500 ng/mL codeine d3 and 500 ng/mL morphine …
Number of citations: 70 onlinelibrary.wiley.com
DG Wilkins, HM Haughey, GG Krueger… - Journal of analytical …, 1995 - academic.oup.com
… After the addition of codeine-d3 and morphine-d3 (10 ng/mg) (Radian) as internal standards… To 1 mL of plasma were added codeine-d3 and morphine-d3 (300 ng/mL each) as internal …
Number of citations: 32 academic.oup.com
D Wilkins, DE Rollins, J Seaman… - Journal of analytical …, 1995 - academic.oup.com
… After the addition of 10 ng/mg codeine-d3 and morphine-dg (internal standards) to 10 mg of hair, samples were completely solubilized (digested) overnight with 1N NaOH at 37~ and the …
Number of citations: 42 academic.oup.com

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